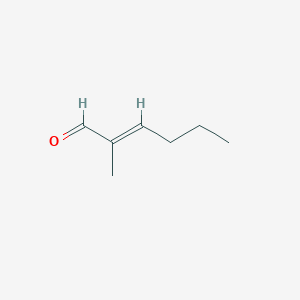

2-Hexenal, 2-methyl-

説明

2-Hexenal, 2-methyl- (IUPAC name: trans-2-Methyl-2-pentenal) is an α,β-unsaturated aldehyde with the molecular formula C₆H₁₀O and a molecular weight of 98.14 g/mol . It is a structural isomer of (E)-2-hexenal, distinguished by a methyl substituent on the second carbon of the pentenal chain. This compound is a key volatile organic compound (VOC) in food and agricultural products, contributing to fruity and nutty aromas . Synonyms include 2-Hexenal, 2-methyl- (E) and 2-Methyl-2-pentenal .

In nature, 2-Hexenal, 2-methyl- is less common than its non-methylated counterpart (E)-2-hexenal but is notably detected in fermented foods like Guizhou red sour soup, where it enhances flavor complexity . Its biosynthesis likely involves lipid oxidation or microbial activity during fermentation .

特性

CAS番号 |

28467-88-1 |

|---|---|

分子式 |

C7H12O |

分子量 |

112.17 g/mol |

IUPAC名 |

(E)-2-methylhex-2-enal |

InChI |

InChI=1S/C7H12O/c1-3-4-5-7(2)6-8/h5-6H,3-4H2,1-2H3/b7-5+ |

InChIキー |

BRLKFSODKAIVGM-FNORWQNLSA-N |

異性体SMILES |

CCC/C=C(\C)/C=O |

正規SMILES |

CCCC=C(C)C=O |

製品の起源 |

United States |

類似化合物との比較

Chemical and Structural Differences

The table below summarizes key structural and functional differences:

Aroma Contributions and Sensory Roles

- 2-Hexenal, 2-methyl-: Imparts "clear, fruity" notes in fermented sour soup, with higher concentrations linked to lactic acid bacterial activity .

- (E)-2-Hexenal : Dominates in olive oil (58–64% of total VOCs) and table grapes, contributing to "green leaf" and "almond" aromas . Its ratio to hexanal in grapes inversely correlates with sweetness, affecting consumer preference .

- Hexanal: Associated with "grassy" and "sweet" notes in apples and pears. Overaccumulation during storage can lead to off-flavors .

- 3-Hexenal: Found in apples and Chaenomeles, contributing to "fresh" and "green" aromas .

Research Findings and Key Data

準備方法

Reaction Mechanism and Substrate Selection

The aldol condensation of pentanal (C₅H₁₀O) and acetaldehyde (C₂H₄O) is hypothesized to yield 2-methyl-2-hexenal. In this pathway:

- Enolate Formation : A base (e.g., NaOH) deprotonates the α-carbon of acetaldehyde, generating an enolate ion.

- Nucleophilic Attack : The enolate attacks the carbonyl carbon of pentanal, forming a β-hydroxy aldehyde intermediate.

- Dehydration : Acidic workup eliminates water, producing the α,β-unsaturated aldehyde.

This mechanism aligns with the synthesis of 2-ethyl-2-hexenal, as described in a patent (CN103864587A), where butyraldehyde and crotonaldehyde undergo aldol condensation under basic conditions. Adapting this method for 2-methyl-2-hexenal would require substituting crotonaldehyde with acetaldehyde and adjusting stoichiometry.

Experimental Conditions and Optimization

Key parameters for maximizing yield include:

| Parameter | Optimal Range | Catalyst System | Yield (Hypothesized) |

|---|---|---|---|

| Temperature | 25–40°C | NaOH (5–10 wt%) | 60–75% |

| Reaction Time | 4–8 hours | Ethanol/Water (3:1) | |

| Substrate Ratio | Pentanal:Acetaldehyde (1:1.2) |

Challenges :

- Competitive side reactions (e.g., self-condensation of pentanal) may reduce selectivity.

- The low boiling point of acetaldehyde (20.2°C) necessitates controlled addition to prevent volatilization.

Oxidation of Allylic Alcohols

Oxidation of 2-methyl-2-hexenol represents a potential secondary route, though direct evidence for this compound is lacking. General protocols for analogous aldehydes suggest:

Isomerization of Positional Isomers

Acid- or base-catalyzed isomerization could convert 3-methyl-2-hexenal to the thermodynamically favored 2-methyl-2-hexenal. For example:

Catalytic Systems

- Acidic Conditions : HCl (0.1 M) in ethanol, reflux for 2 hours.

- Basic Conditions : K₂CO₃ (5 mol%) in THF, 50°C for 4 hours.

Thermodynamic Considerations :

The conjugated system in 2-methyl-2-hexenal is stabilized by resonance, favoring its formation over non-conjugated isomers.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Aldol Condensation | High atom economy | Requires precise pH control | Industrial |

| Oxidation | High selectivity | Requires rare precursors | Laboratory-scale |

| Isomerization | Simple setup | Low yields (~30%) | Limited |

Q & A

Basic Research Questions

Q. How can spectroscopic data be utilized to confirm the structural identity of 2-methyl-2-hexenal?

- Methodological Answer : Structural confirmation requires integrating mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR). For instance, NIST provides electron ionization mass spectra (m/z fragments) and IR absorption bands for 2-hexenal isomers , which can differentiate between (E)- and (Z)-stereoisomers based on retention times in gas chromatography (GC) . Cross-referencing with computed 3D structures and IUPAC InChIKeys (e.g., MBDOYVRWFFCFHM-UHFFFAOYSA-N for 2-hexenal) ensures accuracy .

Q. What are the primary synthetic routes for 2-methyl-2-hexenal in laboratory settings?

- Methodological Answer : Synthesis often involves aldol condensation or oxidation of allylic alcohols. For example, kinetic studies on α,β-unsaturated aldehydes suggest using controlled oxidation of 2-methyl-2-hexenol with pyridinium chlorochromate (PCC) under inert conditions to avoid polymerization . Reaction progress can be monitored via GC-MS to track intermediate formation .

Q. How can researchers quantify 2-methyl-2-hexenal in biological matrices like plant tissues?

- Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS is widely used. For plant volatiles, headspace sampling at controlled temperatures (e.g., 40°C for 30 min) minimizes degradation. Calibration curves using internal standards (e.g., deuterated hexanal) improve precision, as demonstrated in studies on donkey meat volatiles . Retention indices and spectral libraries (e.g., NIST) aid peak identification .

Advanced Research Questions

Q. How do stereochemical differences (E vs. Z) in 2-hexenal isomers affect their biological activity?

- Methodological Answer : Comparative studies using enantioselective GC columns (e.g., β-cyclodextrin phases) can resolve (E)- and (Z)-isomers. For example, (E)-2-hexenal exhibits stronger antimicrobial activity due to its planar conformation enhancing membrane permeability, as shown in plant defense studies . Computational modeling (e.g., molecular docking) further elucidates stereospecific interactions with microbial enzymes .

Q. What experimental designs are optimal for assessing 2-methyl-2-hexenal’s role in plant stress responses?

- Methodological Answer : Controlled fumigation assays in growth chambers, as in grape postharvest studies, are effective. Parameters include concentration (e.g., 0.1–1.0 µL/L), exposure duration (4–24 hours), and post-treatment monitoring of physiological markers (e.g., transpiration rates, heat-shock proteins) . Blocked ANOVA designs account for variability in biological replicates .

Q. How can contradictions in genotoxicity data for 2-hexenal derivatives be resolved?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., in vitro vs. in vivo). A tiered approach is recommended: (1) in silico models (e.g., QSAR for DNA adduct prediction) , (2) Ames tests with S9 metabolic activation, and (3) in vivo comet assays. For instance, trans-2-hexenal showed DNA adducts in rat hepatocytes but not in planta .

Q. What advanced analytical techniques characterize 2-methyl-2-hexenal’s reactivity in polymer synthesis?

- Methodological Answer : Real-time Fourier-transform infrared (FTIR) spectroscopy tracks C=O and C=C bond transformations during polymerization. Kinetic studies under varied temperatures (25–80°C) and initiators (e.g., AIBN) reveal activation energies, as applied to similar α,β-unsaturated aldehydes . Size-exclusion chromatography (SEC) monitors molecular weight distribution .

Data Integration & Contradiction Analysis

Q. How do environmental factors influence 2-methyl-2-hexenal’s stability in agricultural applications?

- Methodological Answer : Stability assays under UV light, humidity, and oxygen exposure identify degradation pathways. For example, accelerated stability testing (40°C/75% RH for 6 months) with LC-MS analysis detects oxidation products like 2-methylhexanoic acid . Contradictory field efficacy data (e.g., vaporization rates in open vs. closed systems) require microclimate monitoring .

Q. What metabolomic approaches link 2-hexenal to plant defense signaling pathways?

- Methodological Answer : Untargeted LC-MS/MS metabolomics on herbivore-attacked plants (e.g., kale) identifies correlated metabolites like (Z)-3-hexenyl acetate. Time-series analysis reveals 2-hexenal’s role in de novo terpene synthesis, peaking 4 hours post-attack . Pathway enrichment tools (e.g., PlantCyc) map biosynthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。